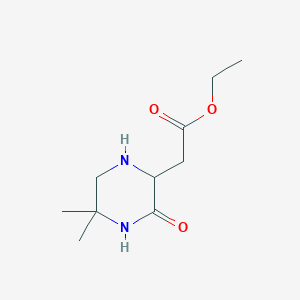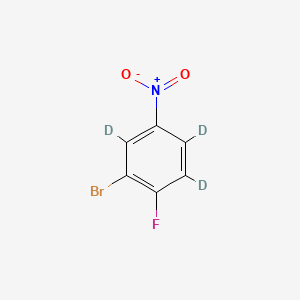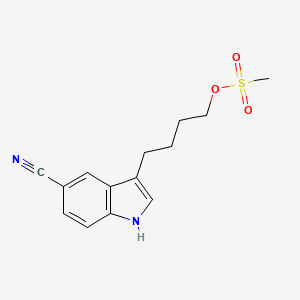
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves multiple steps. The process begins with the preparation of the ligand, 2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine, followed by its coordination with iridium(3+) and 2-pyridin-2-ylpyridine. The final step involves the addition of hexafluorophosphate to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of iridium.
Reduction: Reduction reactions can convert it back to its lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Applications De Recherche Scientifique
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. In catalytic applications, it facilitates chemical reactions by providing an alternative reaction pathway with lower activation energy. In biological systems, it may interact with proteins or DNA, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and metal center. Similar compounds include:
- 2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;tetrafluoroborate
- 2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;chloride These compounds share similar structures but differ in their counterions, which can affect their chemical properties and applications .
Propriétés
Formule moléculaire |
C34H26F8IrN4P |
|---|---|
Poids moléculaire |
865.8 g/mol |
Nom IUPAC |
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H9FN.C10H8N2.F6P.Ir/c2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*2-3,5-8H,1H3;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
FRXNGJIEFWXINI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)



![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)


![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)


![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)

![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
